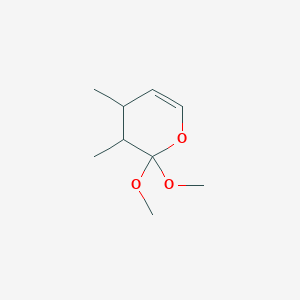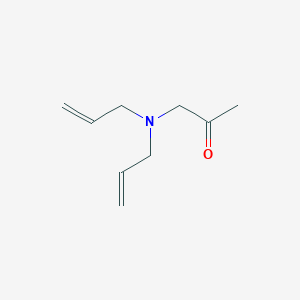
Diallylaminoacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallylaminoacetone is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.2215 g/mol It is characterized by the presence of two allyl groups attached to an amino group, which is further connected to an acetone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diallylaminoacetone typically involves the reaction of allylamine with acetone under controlled conditions. One common method is the condensation reaction where allylamine is reacted with acetone in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at a temperature range of 0-5°C to prevent the formation of by-products .
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Diallylaminoacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and halogenated derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diallylaminoacetone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of diallylaminoacetone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the allyl groups can participate in covalent bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allylamine: A simpler compound with one allyl group.
Acetone: The simplest ketone, lacking the amino and allyl groups.
Diallylamine: Similar but lacks the acetone moiety.
Uniqueness
The presence of both allyl and acetone groups allows for a wide range of chemical transformations and interactions .
Eigenschaften
CAS-Nummer |
73813-61-3 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-[bis(prop-2-enyl)amino]propan-2-one |
InChI |
InChI=1S/C9H15NO/c1-4-6-10(7-5-2)8-9(3)11/h4-5H,1-2,6-8H2,3H3 |
InChI-Schlüssel |
NMQNNHLPNMVSQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


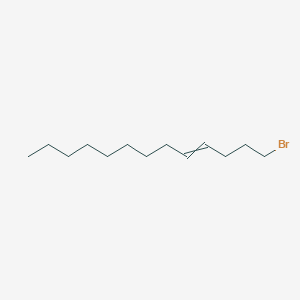
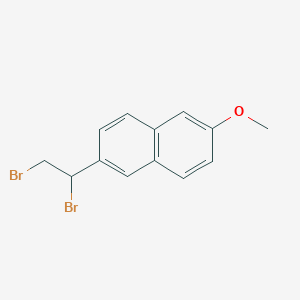
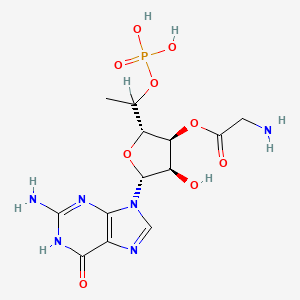
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
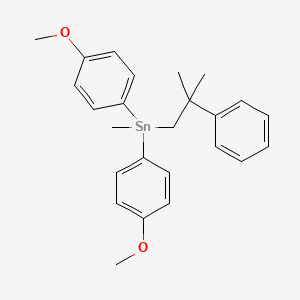


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)

![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
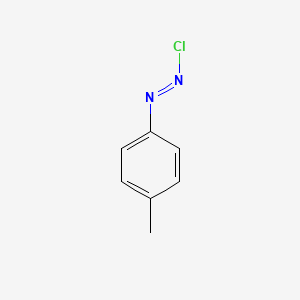
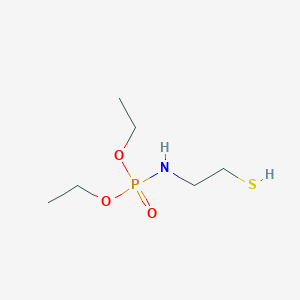
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
